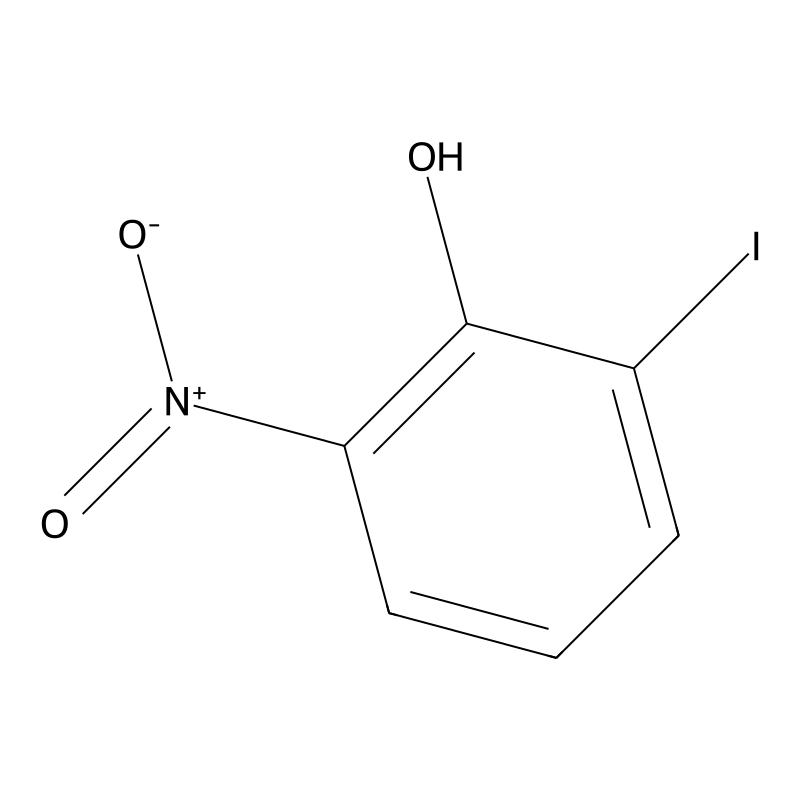

2-Iodo-6-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Chemical Synthesis

2-Iodo-6-nitrophenol is a chemical compound used in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Use in Radiofluorination of Biomolecules

In the field of Medicinal Chemistry, 4-Nitrophenyl activated esters, which can be derived from 2-Iodo-6-nitrophenol, have been found to be superior synthons for indirect radiofluorination of biomolecules . This process involves the preparation of 18 F-labelled activated esters, which is typically a complex and multistep procedure . The study demonstrated the application of 4-nitrophenyl (PNP) activated esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules .

2-Iodo-6-nitrophenol is an organic compound with the molecular formula . It features a phenolic structure with an iodine atom at the second position and a nitro group at the sixth position. The compound is characterized by its yellow crystalline appearance and has a molecular weight of approximately 233.01 g/mol. Its chemical structure can be represented as follows:

textO2N |C6H4-I

This compound is known for its potential applications in various fields, including pharmaceuticals, agrochemicals, and as a reagent in organic synthesis.

There is currently no scientific literature available describing a specific mechanism of action for 2-I-6-NP.

- Nitration: The compound can undergo further nitration to introduce additional nitro groups.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

- Reduction: The nitro group can be reduced to an amino group under specific conditions, producing 2-iodo-6-aminophenol.

These reactions are significant for modifying the compound's properties and enhancing its reactivity for various applications .

Research indicates that 2-iodo-6-nitrophenol exhibits biological activity that may include antimicrobial and antifungal properties. Compounds with similar structures have been studied for their potential effects on various biological systems, suggesting that 2-iodo-6-nitrophenol may also possess bioactive characteristics that warrant further investigation .

The synthesis of 2-iodo-6-nitrophenol typically involves the following steps:

- Nitration of 2-Iodophenol: A mixture of concentrated nitric acid and sulfuric acid is used to nitrate 2-iodophenol, introducing a nitro group at the sixth position.

- Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 2-iodo-6-nitrophenol.

Alternative methods may involve different starting materials or conditions, but the nitration of 2-iodophenol remains the most common approach .

2-Iodo-6-nitrophenol has several applications, including:

- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing other complex organic molecules.

- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.

- Agricultural Chemicals: The compound may be explored for use in agrochemicals due to its possible herbicidal or fungicidal properties .

Several compounds share structural similarities with 2-iodo-6-nitrophenol, which can provide context for its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Chloro-6-nitrophenol | C6H4ClNO3 | Contains chlorine instead of iodine; used in similar applications. |

| 4-Iodo-2-nitrophenol | C6H4INO3 | Iodine at the fourth position; different reactivity profile. |

| 2,6-Diiodo-4-nitrophenol | C6H3I2NO3 | Two iodine atoms; higher halogen content may affect biological activity. |

The uniqueness of 2-iodo-6-nitrophenol lies in its specific positioning of functional groups, which influences its reactivity and potential applications compared to these similar compounds .